Meclofenoxate

Descripción general

Descripción

Métodos De Preparación

La preparación del clorhidrato de meclofenoxato implica varios pasos:

- Reacción de Acilación con Cloruro: El ácido p-clorofenoxiacético reacciona con cloruro de tionilo para formar cloruro de p-clorofenoxiacetilo .

Reacción de Condensación: El cloruro de p-clorofenoxiacetilo luego reacciona con dimetilaminoetanol para producir meclofenoxato de álcali libre.

Formación de Clorhidrato: El álcali libre se convierte en clorhidrato de meclofenoxato mediante la preservación del calor y la filtración.

Un método alternativo involucra la preparación liofilizada, donde el clorhidrato de meclofenoxato se mezcla con manitol y agua de inyección, se ajusta a un pH de 3-5 y luego se liofiliza .

Análisis De Reacciones Químicas

Hydrolysis and Degradation

Hydrolytic Degradation:

Meclofenoxate is known to undergo hydrolytic degradation in neutral, acidic, and alkaline solutions . The base-catalyzed reaction is well-documented in various studies. High-performance liquid chromatography (HPLC) can be used to analyze this compound and its primary hydrolytic degradation product, p-chlorophenoxyacetic acid (pCPA) .

Degradation Products:

Under physiological conditions, this compound rapidly hydrolyzes into dimethylaminoethanol (DMAE) and 4-CPA. Studies confirm that after administration, only the degradation products DMAE and 4-CPA are detected in urine samples, while this compound itself is not .

Detection and Quantification Methods

DSC and 1H-NMR:

Two analytical methods, Differential Scanning Calorimetry (DSC) and 1H-Nuclear Magnetic Resonance (NMR), have been proposed for the determination of this compound content in this compound hydrochloride for injection . These methods offer simplicity and speed, with DSC involving no sample pretreatment.

HPLC Method:

The determination of this compound in pharmaceutical preparations is often achieved by HPLC. This method is complemented by DSC and NMR for the assay of this compound content in this compound hydrochloride for injection .

Reaction with Cilefa Pink B (CPB)

Fluorimetric Quantification:

this compound can be quantified and validated using a green, single-pot, and direct fluorimetric strategy. The reaction between this compound and Cilefa Pink B (CPB) is thermodynamically spontaneous, as indicated by the negative free energy .

Thermodynamic Parameters:

The binding of this compound to CPB is endothermic, with a significant negative free energy value at ambient temperature, suggesting that the system's signal is immediate and realistic . Spectroscopic analysis using FTIR confirms the formation of a new product from the existing elements .

Oxidation

Oxidative Degradation:

Forced oxidative degradation using hydrogen peroxide (H2O2) results in the formation of oxidation products. This compound is highly susceptible to hydrolysis, even in H2O2 aqueous solution, which likely occurs in preference to oxidation. The oxidation of this compound is slow, and the identical oxidation products in the chromatograms of this compound and pCPA suggest that the hydrolytic product (pCPA) undergoes oxidation after the initial hydrolysis of this compound .

Impact on Brain Transcriptome

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Mechanism of Action:

Meclofenoxate increases levels of choline and acetylcholine in the central nervous system, which are crucial for memory and learning processes. Studies have shown that it significantly improves memory performance in elderly subjects by enhancing the consolidation of new information into long-term memory .

Clinical Studies:

- A double-blind study involving elderly participants demonstrated that this compound improved mental alertness and memory consolidation without affecting other aspects of memory retrieval .

- In another study, oral administration of this compound to rats showed significant improvements in memory impairment and reduced neuronal damage .

Neuroprotection

Antioxidant Properties:

this compound has been noted for its ability to reduce oxidative stress and inflammation in the brain, which are critical factors in neurodegenerative diseases. Research indicates that it may be beneficial in treating conditions like Alzheimer’s disease and vascular dementia .

Case Studies:

- A study on the effects of this compound on aging brains in Nothobranchius guentheri revealed that it compensates for age-related declines in neuronal activity genes but does not unequivocally improve overall brain health .

- Another clinical trial assessed its efficacy in patients with acute intracerebral hemorrhage, suggesting potential benefits in managing acute neurological conditions .

Treatment of Neuroleptic-Induced Dyskinesias

This compound has been explored as a therapeutic option for patients experiencing dyskinesias induced by neuroleptic medications. Its ability to enhance cholinergic function may help mitigate these side effects, providing a dual benefit of cognitive enhancement and symptom relief .

Dosage and Safety

The recommended daily dosage of this compound ranges from 500 to 2000 mg, with a generally favorable safety profile. Side effects are typically mild and may include dizziness or nausea, often associated with overdose .

Data Tables

Mecanismo De Acción

El meclofenoxato ejerce sus efectos principalmente a través de mecanismos colinérgicos. Actúa como un transportador eficiente de dimetilaminoetanol, fomentando la producción de colina en el cerebro, que luego se sintetiza en acetilcolina . Este aumento en los neurotransmisores de acetilcolina mejora las funciones cognitivas . Además, el meclofenoxato aumenta los fosfolípidos de la membrana celular y mejora el flujo sanguíneo y la absorción de oxígeno en el cerebro .

Comparación Con Compuestos Similares

El meclofenoxato a menudo se compara con otros compuestos nootrópicos como piracetam, piritionol, co-dergocrina, pentoxifilina y nimodipina . Si bien todos estos compuestos mejoran las funciones cognitivas, el meclofenoxato es único en su acción dual como agente colinérgico y potenciador de los fosfolípidos de la membrana celular . Este mecanismo dual lo hace particularmente efectivo para mejorar la memoria y las funciones cognitivas en pacientes de edad avanzada .

Compuestos Similares

- Piracetam

- Piritionol

- Co-dergocrina

- Pentoxifilina

- Nimodipina

Actividad Biológica

Meclofenoxate, also known as centrophenoxine, is a compound that has garnered attention for its potential cognitive-enhancing effects, particularly in aging populations. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on memory and cognition, and findings from recent studies.

This compound is believed to exert its effects primarily through the modulation of cholinergic neurotransmission. It is a structural analog of choline, which is a precursor for acetylcholine, a critical neurotransmitter involved in memory and learning. The compound enhances choline levels in the central nervous system (CNS), leading to increased acetylcholine synthesis. Studies have demonstrated that this compound significantly increases CNS choline levels in vivo, suggesting a robust mechanism for its cognitive-enhancing properties .

Additionally, this compound has been shown to stimulate glucose uptake and oxygen consumption in the brain, thereby enhancing energy metabolism. This is particularly relevant in the context of aging, where energy deficits can contribute to cognitive decline .

Clinical Studies

A notable double-blind study involving elderly subjects revealed that this compound improved the consolidation of new information into long-term memory. Participants receiving this compound reported increased mental alertness compared to those on placebo . The study involved 76 elderly participants over nine months, with significant improvements noted in memory performance metrics.

| Group | Memory Score (Months) | Reported Alertness |

|---|---|---|

| This compound | 7.13 | 67% |

| Placebo | 6.47 | 42% |

| Control (Young) | 10.00 | - |

This data indicates that this compound may not only enhance memory performance but also improve overall cognitive function in aging individuals.

Animal Studies

Research on animal models has further elucidated the effects of this compound on cognitive function. In a study involving rats, oral administration of this compound at 100 mg/kg for 37 days significantly improved memory impairment and reduced neuronal damage associated with oxidative stress . Additionally, a study using a rotenone-induced mouse model indicated that this compound could ameliorate symptoms related to Parkinson's disease by improving mitochondrial function and protecting against dopaminergic neuron loss .

Transcriptomic Analysis

Recent transcriptomic studies have provided insights into the molecular effects of this compound on brain aging. In Nothobranchius guentheri fish models treated with this compound for extended periods, significant upregulation of genes associated with synaptic transmission and neuronal activity was observed. However, while this compound compensated for some age-related declines in gene expression linked to neuronal activity, it also led to increased expression of inflammatory response genes, suggesting a complex interaction with aging processes .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

- Memory Enhancement in Elderly : A cohort study showed that elderly patients taking this compound experienced significant improvements in memory retention compared to controls.

- Cognitive Decline Prevention : Another study highlighted that long-term administration of this compound could potentially delay cognitive decline associated with aging.

Propiedades

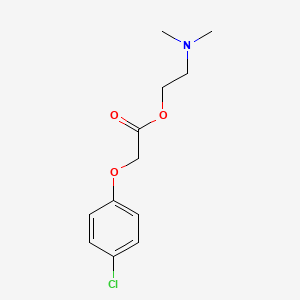

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTYGFHCIAKPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046940 | |

| Record name | Meclofenoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-68-3 | |

| Record name | Meclofenoxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclofenoxate [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclofenoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meclofenoxate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclofenoxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOFENOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76QQ2I0RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.